4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester
CAS No.: 1031702-80-3
Cat. No.: VC0134165
Molecular Formula: C15H19NO7
Molecular Weight: 325.317
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031702-80-3 |
|---|---|
| Molecular Formula | C15H19NO7 |
| Molecular Weight | 325.317 |
| IUPAC Name | ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate |
| Standard InChI | InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | QFBXDFLAZPHMAN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC |
Introduction
Structural Characteristics
Molecular Structure
The molecular structure of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester consists of a substituted benzene ring with four key functional groups: a methoxy group at position 2, an acetyl group at position 4, a nitro group at position 5, and a butanoic acid ethyl ester chain connected through an oxygen atom at position 1. This arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns .
Physical and Chemical Properties
The physical and chemical properties of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester are summarized in Table 2, highlighting key parameters that influence its behavior in various chemical environments.
Table 2: Physical and Chemical Properties
Spectroscopic Data
Spectroscopic analysis provides valuable structural confirmation for 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester. The 1H NMR spectrum recorded at 400 MHz in CDCl3 shows characteristic signals at:
δ 7.61 (s, 1H), 6.74 (s, 1H), 4.21 - 4.12 (m, 4H), 3.95 (s, 3H), 2.54 (t, J= 7.2 Hz, 2H), 2.49 (s, 3H), 2.25 - 2.16 (m, 2H), 1.27 (t, J= 7.2 Hz, 3H) .
These spectral data confirm the presence of aromatic protons, methoxy and acetyl groups, and the aliphatic protons in the butanoic acid ethyl ester chain, providing unambiguous structural verification.
Synthesis and Preparation
Synthetic Route
The primary synthetic pathway to 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester involves nitration of a precursor compound. This process typically starts with ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate (designated as "ester 9" in literature), which undergoes nitration to introduce the nitro group at the 5-position of the aromatic ring .
Reaction Conditions and Methodology
The documented synthesis procedure includes the following steps:
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Cooling of trifluoroacetic acid (50 mL) to 0°C using an ice bath
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Addition of the precursor ester (12.8 g, 45.7 mmol) to the cooled trifluoroacetic acid
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Portionwise addition of solid sodium nitrate (NaNO3, 11.6 g, 136 mmol) to the stirred mixture while maintaining the temperature at 0°C
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Quenching the reaction with water (200 mL)
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Filtration of the resulting precipitate
Chemical Reactivity
Functional Group Reactivity
The presence of multiple functional groups in 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester contributes to its diverse chemical reactivity:
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The ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The nitro group can participate in reduction reactions to form an amino group
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The acetyl group provides a site for nucleophilic addition reactions
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The methoxy group influences the electronic distribution in the aromatic ring
Hydrolysis to Carboxylic Acid
A significant reaction of 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester is its hydrolysis to form 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid. This process typically involves:
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Treatment with 1M aqueous NaOH solution in ethanol
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Heating at 40°C for approximately 60 minutes
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Removal of ethanol by rotary evaporation
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Acidification of the aqueous residue to pH 1 with concentrated HCl
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Extraction with dichloromethane
This hydrolysis reaction demonstrates the reactivity of the ester functionality and provides access to the corresponding carboxylic acid derivative.
Applications and Usage
Precursor Role in Synthesis
The compound's most significant role appears to be as a precursor in synthetic pathways. The hydrolyzed form, 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoic acid, has been documented as an intermediate in synthetic sequences for bioactive compounds . The multiple functional groups present in the molecule provide various points for further modification and derivatization, making it a versatile synthetic intermediate.
| Supplier | Purity | Package Size | Price (USD) |
|---|---|---|---|
| A1 BioChem Labs | 95% | 1 g | 693 |
| A1 BioChem Labs | 95% | 5 g | 1,210 |
| AA BLOCKS | 95% | 250 mg | 213 |
| AA BLOCKS | 95% | 1 g | 485 |
| AA BLOCKS | 95% | 5 g | 1,438 |
| A2B Chem | 95% | 250 mg | 224 |
| A2B Chem | 95% | 1 g | 499 |
| A2B Chem | 95% | 5 g | 1,473 |
| eNovation CN | 95% | 250 mg | 564 |
| eNovation CN | 95% | 1 g | 1,110 |
| eNovation CN | 95% | 5 g | 1,943 |
This pricing data reveals significant variation among suppliers, with costs ranging from $213 to $564 for 250 mg quantities, and from $1,210 to $1,943 for 5 g packages .
Related Compounds
Structural Analogs
Several compounds structurally related to 4-(4-Acetyl-2-methoxy-5-nitrophenoxy)-butanoic Acid Ethyl Ester have been documented:
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4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid: This is the hydrolyzed form, lacking the ethyl ester group. It has a molecular formula of C13H15NO7 and a molecular weight of 297.26 g/mol .
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Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: The non-nitrated precursor used in the synthesis described earlier .
Derivative Compounds
Derivatives with structural modifications include:
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